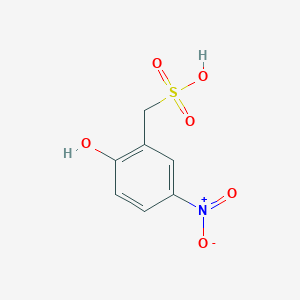
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid (HNAT) is a chemical compound that has been used extensively in scientific research. It is a derivative of toluene and is commonly used as a reagent in organic synthesis. HNAT has also been studied for its potential pharmacological properties, particularly its anti-inflammatory and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and cell growth.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis and biochemical assays. However, one limitation of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for research on 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid, as well as its efficacy in different types of cancer. Another area of interest is the development of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid and its effects on different cell types and signaling pathways.
Métodos De Síntesis
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be synthesized through the nitration of alpha-toluenesulfonic acid. The reaction is carried out in the presence of sulfuric acid and nitric acid, and the product is purified through recrystallization. The yield of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be improved through the use of a catalyst, such as copper sulfate or zinc sulfate.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemical assays. It has been shown to have anti-inflammatory and anti-tumor effects, and has been studied as a potential treatment for cancer and other diseases.
Propiedades
Número CAS |
18690-42-1 |
|---|---|
Nombre del producto |
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid |
Fórmula molecular |
C7H7NO6S |
Peso molecular |
233.2 g/mol |
Nombre IUPAC |
(2-hydroxy-5-nitrophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c9-7-2-1-6(8(10)11)3-5(7)4-15(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
Clave InChI |
VZGUELDCIMLXIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
Otros números CAS |
18690-42-1 |
Sinónimos |
2-HNATS 2-hydroxy-5-nitro-alpha-toluenesulfonic acid 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sodium salt 2-hydroxy-5-nitrobenzylsulfonic acid 2-hydroxy-5-nitrobenzylsulfonic acid monohydrate sodium 2-hydroxy-5-nitro-alpha-toluenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



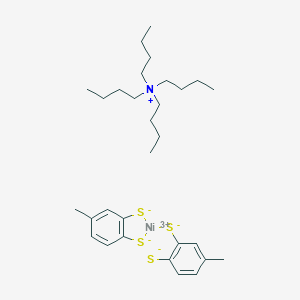
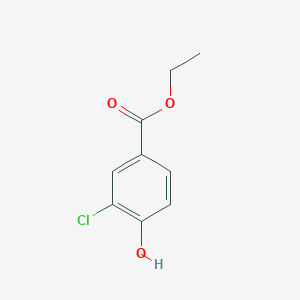
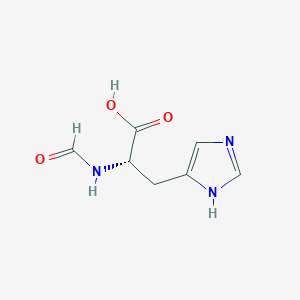
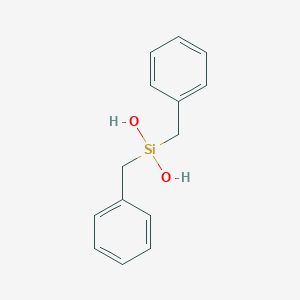
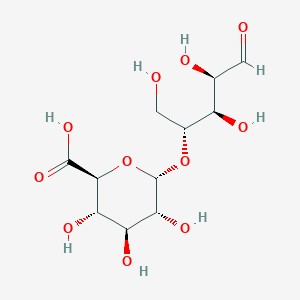
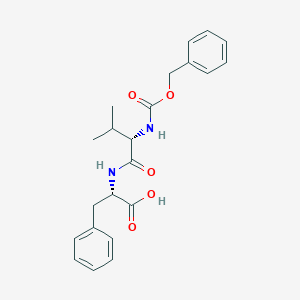
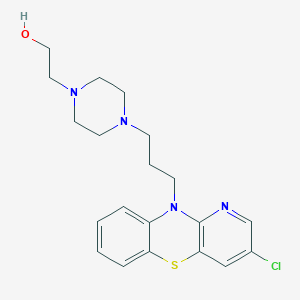
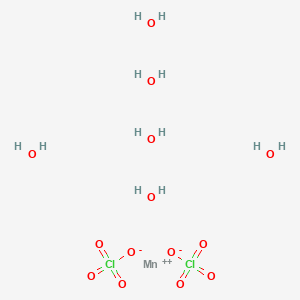
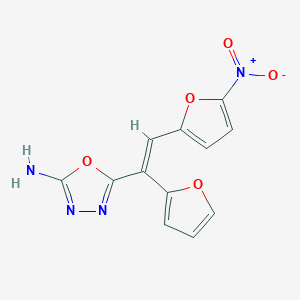
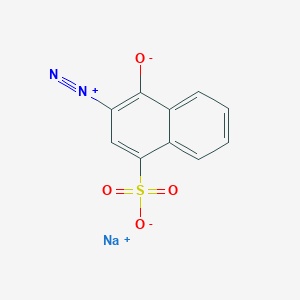
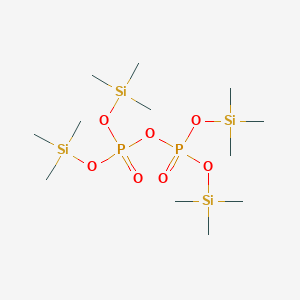
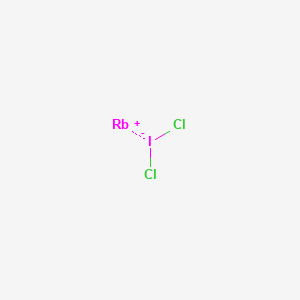
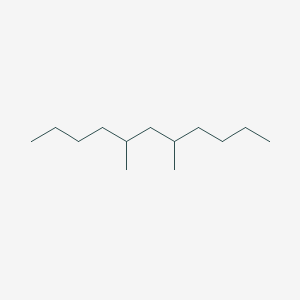
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)